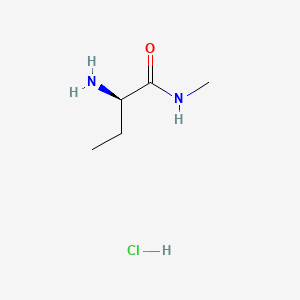

(2R)-2-amino-N-methylbutanamidehydrochloride

Description

(2R)-2-Amino-N-methylbutanamide hydrochloride (CAS: 51739-62-9) is a chiral organic compound with the molecular formula C₅H₁₂N₂O·HCl and a molecular weight of 152.624 g/mol . It is structurally characterized by an amide group (-CONH-) and a methyl-substituted amino group in the (R)-configuration. However, related compounds, such as (2R)-2-aminopropanamide hydrochloride (CAS: 71810-97-4), exhibit solubility in water and 1% acetic acid , suggesting similar behavior.

The compound is used in biochemical and pharmaceutical research, particularly in the synthesis of peptidomimetics and enzyme inhibitors . Its safety profile includes precautionary measures to avoid inhalation, skin contact, and eye exposure, though comprehensive toxicological studies are lacking .

Properties

Molecular Formula |

C5H13ClN2O |

|---|---|

Molecular Weight |

152.62 g/mol |

IUPAC Name |

(2R)-2-amino-N-methylbutanamide;hydrochloride |

InChI |

InChI=1S/C5H12N2O.ClH/c1-3-4(6)5(8)7-2;/h4H,3,6H2,1-2H3,(H,7,8);1H/t4-;/m1./s1 |

InChI Key |

OOIZNTBEHPRPOA-PGMHMLKASA-N |

Isomeric SMILES |

CC[C@H](C(=O)NC)N.Cl |

Canonical SMILES |

CCC(C(=O)NC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-N-methylbutanamidehydrochloride typically involves the reaction of (2R)-2-amino-N-methylbutanamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of (2R)-2-amino-N-methylbutanamidehydrochloride may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-N-methylbutanamidehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(2R)-2-amino-N-methylbutanamidehydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and protein synthesis.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-amino-N-methylbutanamidehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (2R)-2-amino-N-methylbutanamide hydrochloride with key analogues:

Key Differences and Implications

Migalastat HCl contains a piperidine ring, enabling distinct enzyme-binding properties .

Solubility and Reactivity: (2R)-2-aminopropanamide hydrochloride’s solubility in water and acetic acid suggests utility in aqueous reactions, whereas methyl esters (e.g., 85774-09-0) may favor organic phases .

Biological Activity

(2R)-2-amino-N-methylbutanamide hydrochloride, also known as (2R)-N-methyl-2-amino-n-butanamide hydrochloride, is a compound that has garnered interest in various biological and pharmacological studies. This article delves into its biological activity, highlighting relevant research findings, case studies, and experimental data.

- Molecular Formula : C5H13ClN2O

- Molecular Weight : 150.62 g/mol

- CAS Number : 137-58-6

Research indicates that (2R)-2-amino-N-methylbutanamide hydrochloride may interact with several biological pathways. Its primary mechanism appears to involve modulation of neurotransmitter systems, particularly those related to nitric oxide (NO) synthesis. Studies have shown that compounds similar to this amide can enhance the expression of neuronal nitric oxide synthase (nNOS), leading to increased NO production, which plays a crucial role in various physiological processes, including vasodilation and neurotransmission .

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory properties of related compounds. For example, certain derivatives have demonstrated significant inhibition of interleukin-1β (IL-1β) expression while promoting nNOS activity in smooth muscle cells and neurons within the myenteric plexus. This suggests a potential therapeutic application for gastrointestinal disorders where inflammation is a key factor .

Pharmacokinetics

The pharmacokinetic profile of (2R)-2-amino-N-methylbutanamide hydrochloride is essential for understanding its biological activity. Theoretical models indicate that this compound may exhibit favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. For instance, computational studies using tools like SwissADME suggest good permeability across cellular membranes, which is crucial for its effectiveness as a therapeutic agent .

In Vitro Studies

In vitro experiments have shown that (2R)-2-amino-N-methylbutanamide hydrochloride can inhibit inflammatory responses in cultured cells. For example, it was found to reduce the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. This finding aligns with the observed modulation of nNOS and NO synthesis, indicating a dual role in both anti-inflammatory and neuroprotective pathways .

| Study | Findings | Methodology |

|---|---|---|

| Study A | Inhibition of IL-1β | Cell culture assays with LPS stimulation |

| Study B | Enhancement of nNOS expression | Immunohistochemistry on rat tissue samples |

Clinical Implications

Clinical implications of these findings suggest that (2R)-2-amino-N-methylbutanamide hydrochloride could be beneficial in treating conditions characterized by inflammation and impaired neurotransmission. Ongoing clinical trials are necessary to establish its efficacy and safety profile in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.